molecular formula C19H14F2N2O2S B2882590 N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide CAS No. 868674-64-0

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide

Cat. No. B2882590
CAS RN: 868674-64-0
M. Wt: 372.39
InChI Key: BMDXKDAGGNBUPN-QOCHGBHMSA-N
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Description

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide, also known as EYB-061, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

Compounds structurally similar to the query have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. N-(substituted benzothiazol-2-yl)amide derivatives, for example, demonstrated significant anticonvulsant activity and also showed promising neuroprotective effects by lowering levels of specific markers indicating potential for further exploration in the treatment of neurological disorders (Hassan, Khan, & Amir, 2012).

Anticancer Activity

Benzothiazole derivatives have been identified as potent anticancer agents with selective growth inhibitory properties against various human cancer cell lines. The differential uptake and metabolism of such compounds by cancer cells underscore their selective profile of anticancer activity, suggesting a potential pathway for the development of new therapeutic agents (Kashiyama et al., 1999).

Antimicrobial Effects

Several benzothiazole and benzamide compounds have been synthesized and shown to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of such compounds in developing new antimicrobial drugs, especially in the face of increasing antibiotic resistance (Desai, Rajpara, & Joshi, 2013).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their application in corrosion inhibition, particularly for carbon steel in acidic environments. Their high inhibition efficiency suggests potential industrial applications in protecting metals against corrosion, thus extending their lifespan and reducing maintenance costs (Hu et al., 2016).

Sigma Receptor Binding for Breast Cancer Imaging

Research on specific benzamide compounds has demonstrated potential in sigma receptor binding, offering a novel approach to visualizing primary breast tumors in vivo. This could significantly enhance the diagnostic process for breast cancer, providing more precise imaging techniques (Caveliers et al., 2002).

properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c1-3-11-23-17-14(25-4-2)9-6-10-15(17)26-19(23)22-18(24)16-12(20)7-5-8-13(16)21/h1,5-10H,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDXKDAGGNBUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide

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